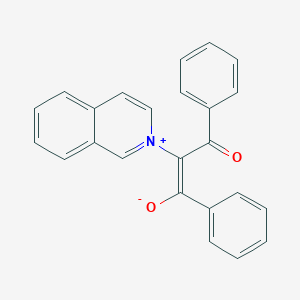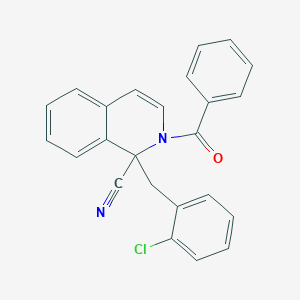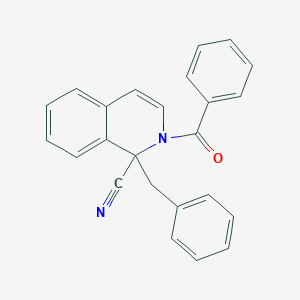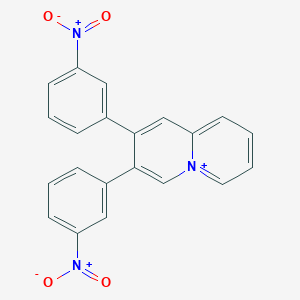
6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research. It is commonly used as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine is not fully understood. However, it is known to act as a nucleophile and can react with electrophilic compounds. It has been shown to inhibit the activity of various enzymes, including protein kinases and proteases. Additionally, it has been shown to have antiviral and herbicidal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting the activity of protein kinases. Additionally, it has been shown to have antiviral activity by inhibiting the replication of viruses. In the field of agrochemistry, it has been used as a herbicide to control weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine in lab experiments include its versatility as a building block, its ability to inhibit the activity of enzymes, and its antiviral and herbicidal activity. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine in scientific research. One direction is the synthesis of new biologically active compounds using this compound as a building block. Another direction is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, it could be used in the development of new fluorescent dyes and polymers.
Métodos De Síntesis
The synthesis of 6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine involves the reaction of 6-bromo-1H-benzimidazole with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
6-bromo-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine has been used in various scientific research applications, including medicinal chemistry, agrochemistry, and material science. It is a versatile building block that can be used to synthesize a wide range of biologically active compounds, including kinase inhibitors, antiviral agents, and herbicides. Additionally, it has been used in the synthesis of fluorescent dyes and polymers.
Propiedades
Fórmula molecular |
C10H12BrN3O2S |
|---|---|
Peso molecular |
318.19 g/mol |
Nombre IUPAC |
6-bromo-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H12BrN3O2S/c1-6(2)17(15,16)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13) |
Clave InChI |
GTAFFSCXOYJHSY-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)Br)N=C1N |
SMILES canónico |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)Br)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)



![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)

![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)




